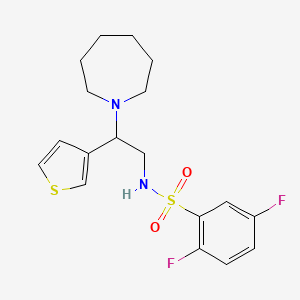

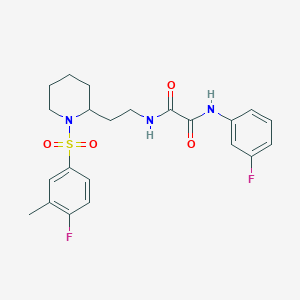

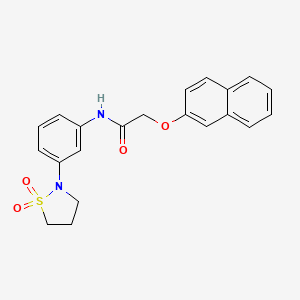

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide" is a chemically synthesized molecule that may have potential biological activity. The structure of the compound suggests it is a derivative of arylsulfonamide, which is a common feature in molecules that target central nervous system (CNS) disorders. Arylsulfonamides have been studied for their selectivity towards the 5-HT7 receptor, which is implicated in various CNS conditions .

Synthesis Analysis

The synthesis of related arylsulfonamide derivatives typically involves multiple steps, starting with the reaction of benzenesulfonyl chloride with a piperidine derivative. For instance, ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate is an intermediate that can be further transformed into various substituted acetamide derivatives . The synthesis process often employs weak bases and polar aprotic solvents to facilitate the reaction, and the final products are confirmed using techniques such as 1H-NMR, IR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of arylsulfonamide derivatives is characterized by the presence of a sulfonamide moiety attached to a piperidine ring. Substitutions on the piperidine ring and the sulfonamide nitrogen can significantly alter the compound's receptor binding profile and biological activity. The specific substitutions on the molecule suggest a design that could target multiple receptors or exhibit selectivity towards a particular receptor subtype .

Chemical Reactions Analysis

Arylsulfonamide derivatives can undergo various chemical reactions, particularly at the nitrogen atoms, where substitutions can be made to modify the compound's properties. The choice of electrophiles and reaction conditions can lead to a diverse array of derivatives with different biological activities. These reactions are crucial for the development of compounds with potential therapeutic applications in CNS disorders .

Physical and Chemical Properties Analysis

The physical and chemical properties of arylsulfonamide derivatives are influenced by their molecular structure. The presence of fluorine atoms and the sulfonamide group can affect the compound's lipophilicity, solubility, and stability. These properties are important for the compound's bioavailability and pharmacokinetics. The derivatives' activities against various biological targets, such as receptors and enzymes, are evaluated through in vitro and in vivo studies to determine their potential as therapeutic agents .

Applications De Recherche Scientifique

Synthesis and Therapeutic Potential

Anticancer Activity : The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has been investigated for their promising anticancer properties. This research focused on the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents. Notably, compounds exhibited strong anticancer activities, indicating the potential therapeutic application of such derivatives in cancer treatment (Rehman et al., 2018).

Insecticidal Activity : Another study highlighted the novel insecticide Flubendiamide, showcasing its unique chemical structure and high efficacy against lepidopterous pests. The compound's distinct structure and action mode suggest its application in integrated pest management and insect resistance management programs (Tohnishi et al., 2005).

Uro-selective α1-Adrenergic Receptor Antagonism : Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines have been synthesized to develop new α1-adrenoceptor antagonists with a uroselective profile. These compounds showed high-to-moderate affinity for the α1-adrenoceptor, suggesting their potential use in treating conditions like benign prostatic hyperplasia (Rak et al., 2016).

Chemical Properties and Synthesis Methodologies

Oxidative Enantioselective α-Fluorination : A study on the oxidative enantioselective α-fluorination of simple aliphatic aldehydes enabled by N-heterocyclic carbene catalysis was discussed. This research provides insights into overcoming challenges like competitive difluorination, highlighting the method's efficiency and enantioselectivities in C-F bond formation (Li et al., 2014).

Antibacterial Agents : The synthesis and reactions of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids were explored as antibacterial agents. This study provides a pathway for developing potent antibacterial compounds through strategic chemical synthesis (Miyamoto et al., 1987).

Propriétés

IUPAC Name |

N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3-fluorophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2N3O4S/c1-15-13-19(8-9-20(15)24)32(30,31)27-12-3-2-7-18(27)10-11-25-21(28)22(29)26-17-6-4-5-16(23)14-17/h4-6,8-9,13-14,18H,2-3,7,10-12H2,1H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJYNOGQVHJXTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid](/img/structure/B2529814.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2529816.png)

![4-tert-butyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2529818.png)

![methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate](/img/structure/B2529820.png)

![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2529825.png)

![1-[5-(Aminomethyl)pyrimidin-2-yl]azepan-2-one hydrochloride](/img/structure/B2529829.png)